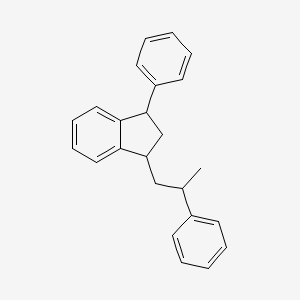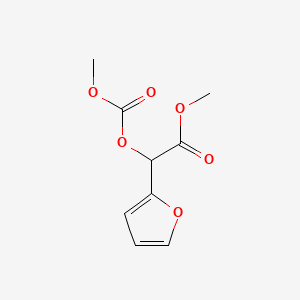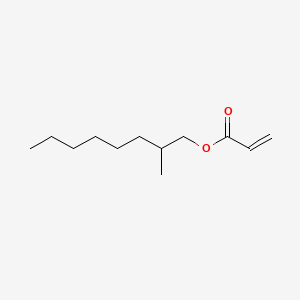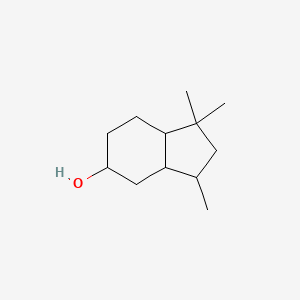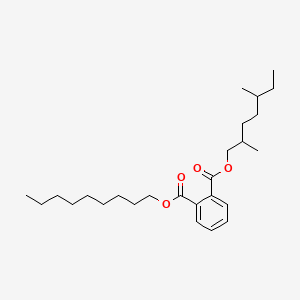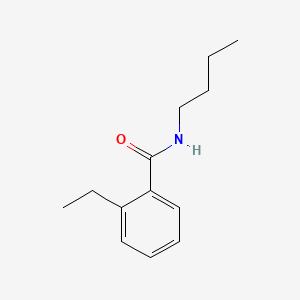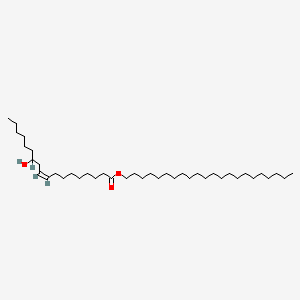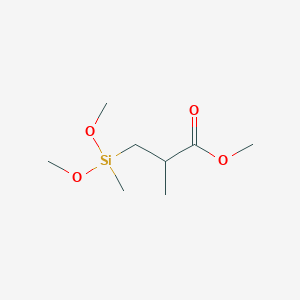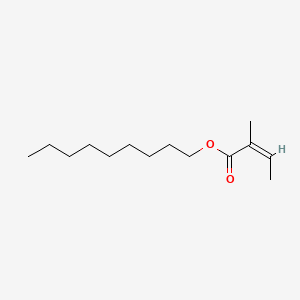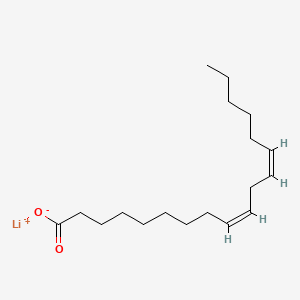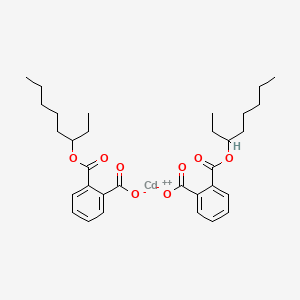
cadmium(2+);2-octan-3-yloxycarbonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate is a coordination compound that involves cadmium ions and a benzoate derivative. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The unique properties of cadmium complexes, such as their luminescence and coordination behavior, make them valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-octan-3-yloxycarbonylbenzoate typically involves the reaction of cadmium salts with the appropriate organic ligands under controlled conditions. One common method is the solvothermal synthesis, where cadmium salts are reacted with 2-octan-3-yloxycarbonylbenzoic acid in a solvent at elevated temperatures . This method allows for the formation of well-defined crystalline structures.
Industrial Production Methods
Industrial production of cadmium complexes often involves large-scale reactions in reactors where cadmium salts are combined with organic ligands. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The resulting product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: Cadmium can react with oxygen to form cadmium oxide.
Reduction: Cadmium ions can be reduced to metallic cadmium under certain conditions.
Substitution: The organic ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Other organic ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products
Oxidation: Cadmium oxide (CdO).
Reduction: Metallic cadmium (Cd).
Substitution: New cadmium complexes with different ligands.
科学的研究の応用
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate has several applications in scientific research:
Chemistry: Used in the synthesis of new coordination compounds and materials with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of luminescent materials and sensors.
作用機序
The mechanism of action of cadmium(2+);2-octan-3-yloxycarbonylbenzoate involves its interaction with molecular targets such as enzymes and cellular components. Cadmium ions can disrupt cellular processes by binding to proteins and interfering with their function. This can lead to oxidative stress, disruption of signaling pathways, and changes in gene expression . The organic ligand may also play a role in modulating the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
- Cadmium(II) coordination compounds with tetrazole-carboxylates .
- Cadmium(II) metal-organic frameworks .
Uniqueness
Cadmium(2+);2-octan-3-yloxycarbonylbenzoate is unique due to its specific organic ligand, which imparts distinct properties such as solubility, stability, and reactivity. The presence of the 2-octan-3-yloxycarbonyl group can influence the compound’s interactions with other molecules and its overall behavior in different environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
94275-93-1 |
|---|---|
分子式 |
C32H42CdO8 |
分子量 |
667.1 g/mol |
IUPAC名 |
cadmium(2+);2-octan-3-yloxycarbonylbenzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-3-5-6-9-12(4-2)20-16(19)14-11-8-7-10-13(14)15(17)18;/h2*7-8,10-12H,3-6,9H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChIキー |
XENRRUJWAFKJDB-UHFFFAOYSA-L |
正規SMILES |
CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


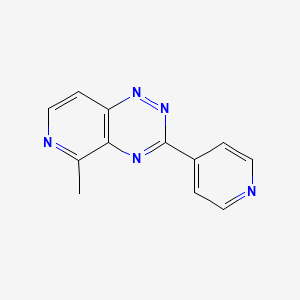

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
